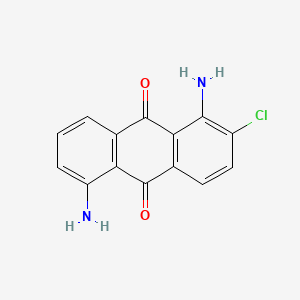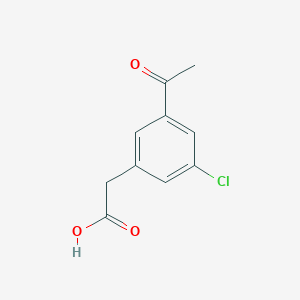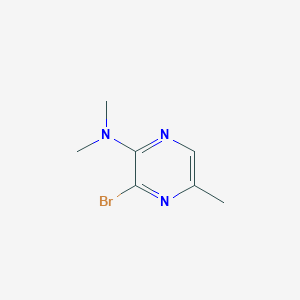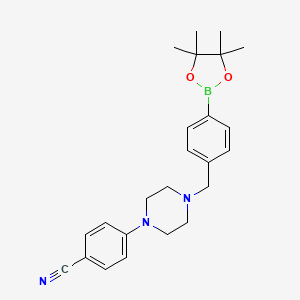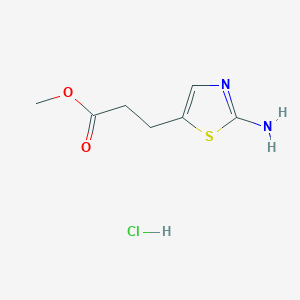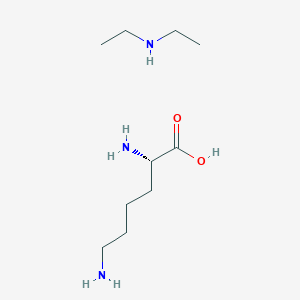
2-Bromo-4-(hydrazinylmethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(hydrazinylmethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a hydrazinylmethyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(hydrazinylmethyl)thiazole typically involves the reaction of 2-bromo-4-methylthiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(hydrazinylmethyl)thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or nitriles.
Reduction: The compound can be reduced to form hydrazones or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and alkoxides are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of azides or nitriles.
Reduction: Formation of hydrazones or amines.
Aplicaciones Científicas De Investigación
2-Bromo-4-(hydrazinylmethyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(hydrazinylmethyl)thiazole involves its interaction with specific molecular targets and pathways:
- Receptor Binding
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Propiedades
Fórmula molecular |
C4H6BrN3S |
|---|---|
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
(2-bromo-1,3-thiazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C4H6BrN3S/c5-4-8-3(1-7-6)2-9-4/h2,7H,1,6H2 |
Clave InChI |
VYTWTDURUUAQNC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)Br)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


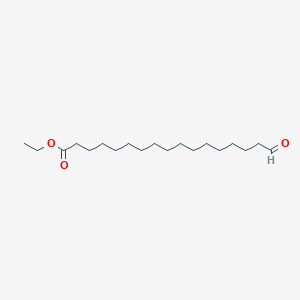
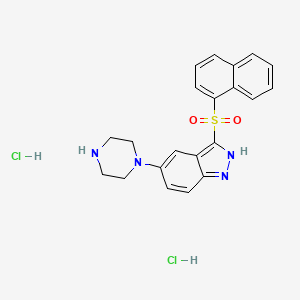
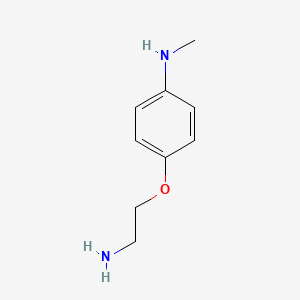
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
